molecular formula C8H5ClO3S2 B13231763 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride

4-Hydroxy-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B13231763
M. Wt: 248.7 g/mol
InChI Key: FVORVPPEZKNKMX-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO3S2 and a molecular weight of 248.71 g/mol . This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a sulfonyl chloride functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 4-hydroxy-1-benzothiophene. One common method includes the reaction of 4-hydroxy-1-benzothiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure product purity.

Chemical Reactions Analysis

4-Hydroxy-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorosulfonic acid, amines, alcohols, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biomolecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride include:

The uniqueness of this compound lies in its combination of the hydroxy and sulfonyl chloride groups, which provide a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C8H5ClO3S2

Molecular Weight

248.7 g/mol

IUPAC Name

4-hydroxy-1-benzothiophene-2-sulfonyl chloride

InChI

InChI=1S/C8H5ClO3S2/c9-14(11,12)8-4-5-6(10)2-1-3-7(5)13-8/h1-4,10H

InChI Key

FVORVPPEZKNKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)S(=O)(=O)Cl)O

Origin of Product

United States

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